molecular formula C11H15N3O B15329521 rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

Cat. No.: B15329521
M. Wt: 205.26 g/mol
InChI Key: FHRVACOAZZOVTQ-MWLCHTKSSA-N
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Description

“rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidinone core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions could be used to modify the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrrolidinone core or pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound could be investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one: A non-racemic version of the compound.

    4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one: A similar compound with a pyridine ring at a different position.

    4-(aminomethyl)-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one: Another positional isomer.

Uniqueness

The unique combination of the pyrrolidinone core with the aminomethyl and pyridine substituents, along with its chiral nature, makes “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” distinct from its analogs. This uniqueness could translate to specific biological activities or chemical reactivity that is not observed in similar compounds.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(4R,5S)-4-(aminomethyl)-1-methyl-5-pyridin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C11H15N3O/c1-14-10(15)6-9(7-12)11(14)8-2-4-13-5-3-8/h2-5,9,11H,6-7,12H2,1H3/t9-,11-/m1/s1

InChI Key

FHRVACOAZZOVTQ-MWLCHTKSSA-N

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)CN)C2=CC=NC=C2

Canonical SMILES

CN1C(C(CC1=O)CN)C2=CC=NC=C2

Origin of Product

United States

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